

# Early Research Findings on AMG-509 (Xaluritamig) Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CC-509   |           |
| Cat. No.:            | B1192457 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings on the efficacy of AMG-509 (xaluritamig), a novel bispecific T-cell engager (BiTE®) antibody construct. The document details the core mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in these foundational studies.

# **Introduction to AMG-509 (Xaluritamig)**

AMG-509, also known as xaluritamig, is an investigational, targeted immunotherapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is a bispecific antibody that concurrently binds to Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) on prostate cancer cells and the CD3 receptor on T-cells.[1][2] STEAP1 is a compelling therapeutic target due to its high expression on the surface of prostate cancer cells and limited expression in normal tissues.[1] The unique 2+1 structural design of xaluritamig, featuring two STEAP1-binding domains and one CD3-binding domain, enhances its avidity for tumor cells with high STEAP1 expression, thereby aiming to minimize off-tumor toxicities.[3]

# **Mechanism of Action: T-Cell Mediated Cytotoxicity**

AMG-509's mechanism of action is centered on redirecting a patient's own T-cells to recognize and eliminate STEAP1-expressing tumor cells.[3] By forming a synapse between the T-cell and the cancer cell, AMG-509 facilitates T-cell activation, proliferation, and the subsequent release of cytotoxic granules containing perforin and granzymes.[3] This process leads to the induction



# Foundational & Exploratory

Check Availability & Pricing

of apoptosis in the targeted cancer cell.[3] This targeted lysis is independent of the traditional T-cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex (MHC), offering a potential therapeutic avenue for tumors that may have downregulated MHC expression to evade immune surveillance.[3][4]





Click to download full resolution via product page

**Diagram 1:** AMG-509 Signaling Pathway

Check Availability & Pricing

# Quantitative Data from Preclinical and Clinical Studies

# **In Vitro Efficacy**

Preclinical studies have demonstrated the potent and specific T-cell-mediated lysis of STEAP1-expressing cancer cell lines by AMG-509. The efficacy was shown to be dependent on the level of STEAP1 expression on the tumor cells.

| Cell Line                            | Cancer Type                                        | AMG-509 EC50<br>(pM) | Reference |
|--------------------------------------|----------------------------------------------------|----------------------|-----------|
| Multiple STEAP1-<br>expressing lines | Prostate, Ewing's<br>Sarcoma, Gastric,<br>Melanoma | Median of 18.9       | [5]       |

# **In Vivo Efficacy**

In vivo studies using xenograft models of prostate cancer have shown significant anti-tumor activity of AMG-509, leading to tumor regression.

| Animal Model                         | Tumor Type      | Treatment | Outcome                   | Reference |
|--------------------------------------|-----------------|-----------|---------------------------|-----------|
| Xenograft and syngeneic mouse models | Prostate Cancer | AMG-509   | Promotes tumor regression | [6]       |

# Phase 1 Clinical Trial Efficacy (NCT04221542)

Interim results from the first-in-human Phase 1 study in heavily pre-treated mCRPC patients have shown encouraging anti-tumor activity.[7][8]



| Efficacy Endpoint                               | Patient Cohort                            | Result                    | Reference |
|-------------------------------------------------|-------------------------------------------|---------------------------|-----------|
| PSA50 Response<br>Rate (≥50% decline in<br>PSA) | Combined high and low dose cohorts (n=87) | 49%                       | [7]       |
| PSA90 Response<br>Rate (≥90% decline in<br>PSA) | Combined high and low dose cohorts (n=87) | 28%                       | [7]       |
| Objective Response<br>Rate (RECIST)             | High dose cohorts<br>(≥0.75 mg)           | 41% (Partial<br>Response) | [1][7]    |
| Median Duration of Response                     | -                                         | 9.2 months                | [1][7]    |

# Experimental Protocols In Vitro T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the potency and specificity of AMG-509 in mediating T-cell killing of STEAP1-expressing tumor cells.

#### Methodology:

- Cell Lines: STEAP1-expressing human prostate cancer cell lines (e.g., C4-2B-Luc, 22Rv1-Luc) and STEAP1-negative control cell lines were utilized.[3]
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were used as effector cells.[3]
- Co-culture: Target tumor cells were co-cultured with effector T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[9]
- Treatment: A range of concentrations of AMG-509 was added to the co-culture.
- Incubation: The co-culture was incubated for a defined period (e.g., 48-72 hours).



- Cytotoxicity Assessment: Tumor cell viability was assessed using a luciferase-based assay or other standard cytotoxicity assays.[9]
- Data Analysis: The half-maximal effective concentration (EC50) was calculated to determine the potency of AMG-509.

## In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of AMG-509 in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.
- Tumor Implantation: Human prostate cancer cells expressing STEAP1 were subcutaneously
  or orthotopically implanted into the mice.
- Treatment Initiation: Once tumors reached a specified volume, mice were randomized into treatment and control groups.
- Drug Administration: AMG-509 was administered intravenously at various dose levels and schedules.[10]
- Tumor Growth Monitoring: Tumor volume was measured regularly using calipers or bioluminescence imaging for luciferase-expressing cells.[10]
- Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.





Click to download full resolution via product page

**Diagram 2:** General Experimental Workflow



## Conclusion

Early research on AMG-509 (xaluritamig) has demonstrated its potential as a potent and selective immunotherapy for STEAP1-expressing cancers, particularly metastatic castration-resistant prostate cancer. The preclinical data show robust T-cell-mediated anti-tumor activity in both in vitro and in vivo models. Furthermore, initial clinical findings from the Phase 1 trial are encouraging, with notable PSA and objective responses in a heavily pre-treated patient population. Further clinical development is ongoing to fully elucidate the therapeutic potential of AMG-509.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. urotoday.com [urotoday.com]
- 2. vjoncology.com [vjoncology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Xaluritamig, a STEAP1 × CD3 XmAb 2+1 Immune Therapy for Metastatic Castration-Resistant Prostate Cancer: Results from Dose Exploration in a First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMG 509 (Xaluritamig), an Anti-STEAP1 XmAb 2+1 T-cell Redirecting Immune Therapy with Avidity-Dependent Activity against Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Research Findings on AMG-509 (Xaluritamig)
   Efficacy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192457#early-research-findings-on-cc-509-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com